(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride (S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13430030
InChI: InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1
SMILES: C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13430030

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(Pyrrolidin-2-yl)benzoic acid hydrochloride -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 3-[(2S)-pyrrolidin-2-yl]benzoic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2,(H,13,14);1H/t10-;/m0./s1
Standard InChI Key PVVCFTFXCAGXRM-PPHPATTJSA-N
Isomeric SMILES C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)O.Cl
SMILES C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl
Canonical SMILES C1CC(NC1)C2=CC(=CC=C2)C(=O)O.Cl

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The compound’s structure comprises a benzoic acid group and a pyrrolidine ring, with stereochemical specificity at the pyrrolidine’s C2 position. Key identifiers include:

  • IUPAC Name: 3-[(2S)-pyrrolidin-2-yl]benzoic acid hydrochloride

  • SMILES: C1CC@HC2=CC(=CC=C2)C(=O)O.Cl

  • InChIKey: PVVCFTFXCAGXRM-PPHPATTJSA-N

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
Purity≥95% (typical commercial)
SolubilityHigh aqueous solubility (HCl salt)

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves:

  • Pyrrolidine Precursor Formation: Cyclization of 1,4-diamines or reductive amination of γ-keto acids to generate the pyrrolidine ring .

  • Coupling with Benzoic Acid: Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrrolidine to the benzoic acid core .

  • Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-Scale Production

Industrial methods optimize yield via continuous flow reactors and chromatographic purification. Key suppliers include Parchem and JK Chemical.

Biological Activities and Research Applications

Case Studies

  • NMDA Receptor Antagonism: Analogs with 5’-substituents show IC₅₀ values of 200 nM against GluN1/GluN2A receptors .

  • Antibacterial Efficacy: Derivatives demonstrate activity against tetracycline-resistant Staphylococcus aureus in murine models.

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Highlights
(S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid HClMethoxy substitution at C4Enhanced solubility
(R)-Methyl 3-(pyrrolidin-2-yl)benzoate HClEsterification at carboxylic acidReduced antimicrobial potency
3-(Pyridin-2-yl)benzoic acidPyridine vs. pyrrolidineLower CNS penetration

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing orexin receptor antagonists (e.g., (S)-(2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone) .

  • Asymmetric Synthesis: Chiral pyrrolidine moiety facilitates enantioselective catalysis .

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